molecular formula C14H13NO2S B1372529 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1019584-14-5

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B1372529
CAS No.: 1019584-14-5
M. Wt: 259.33 g/mol
InChI Key: OXUHLCGCWHQHQW-UHFFFAOYSA-N
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Description

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound characterized by the presence of a phenylsulfanyl group attached to a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzodioxin intermediate with phenylsulfanyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.

    Substitution: The benzodioxin ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The benzodioxin ring system may also contribute to the compound’s overall activity by providing a rigid scaffold that enhances selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    7-(Phenylsulfonyl)-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of both the phenylsulfanyl and amine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-phenylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c15-11-8-12-13(17-7-6-16-12)9-14(11)18-10-4-2-1-3-5-10/h1-5,8-9H,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUHLCGCWHQHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)SC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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